4-Isobutoxybenzaldehyde

説明

Significance in Organic Synthesis and Pharmaceutical Chemistry

The significance of 4-Isobutoxybenzaldehyde in organic synthesis stems from its role as a versatile building block. sigmaaldrich.com Aldehydes are a cornerstone of organic chemistry, readily participating in a wide array of chemical reactions to form new carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.com The isobutoxy group, a bulky and lipophilic moiety, imparts specific physicochemical properties to the molecules in which it is incorporated. This can influence factors such as solubility, crystallinity, and biological activity. acs.org

In pharmaceutical chemistry, these properties are of particular interest. The isobutoxy group can enhance a drug candidate's ability to cross cell membranes and may influence its interaction with biological targets. cymitquimica.com A prime example of its application is in the synthesis of Pimavanserin, a medication used for the treatment of Parkinson's disease psychosis. chemicalbook.comnewdrugapprovals.org 4-Isobutoxybenzaldehyde is a key starting material in the multi-step synthesis of this complex pharmaceutical agent. newdrugapprovals.orgresearchgate.net

Overview of Research Trajectories

Research involving 4-Isobutoxybenzaldehyde has largely followed a trajectory from its fundamental synthesis to its application in the creation of high-value, complex molecules. Initial research efforts focused on efficient methods for its preparation, often through the alkylation of 4-hydroxybenzaldehyde (B117250) with an isobutyl halide. newdrugapprovals.orggoogle.com

Subsequent research has explored the diverse reactivity of 4-Isobutoxybenzaldehyde. This includes its conversion to other key intermediates, such as 4-isobutoxybenzylamine and 4-isobutoxybenzaldehyde oxime, which are then used in further synthetic steps. chemicalbook.comgoogle.com The overarching trend in the research has been the utilization of 4-Isobutoxybenzaldehyde as a foundational element in the construction of molecules with specific, predetermined functions, most notably in the field of medicinal chemistry for the development of new therapeutic agents. ontosight.ai

Detailed Research Findings

The synthesis of 4-Isobutoxybenzaldehyde is a well-established process in organic chemistry. A common and efficient method involves the Williamson ether synthesis, where 4-hydroxybenzaldehyde is reacted with an isobutyl halide, such as isobutyl bromide, in the presence of a base.

A typical laboratory-scale synthesis is described as follows: 4-hydroxybenzaldehyde is dissolved in a suitable solvent, such as ethanol (B145695) or N,N-dimethylformamide (DMF). newdrugapprovals.orggoogle.com A base, commonly potassium carbonate, is added to deprotonate the hydroxyl group of the 4-hydroxybenzaldehyde, forming a phenoxide ion. newdrugapprovals.orggoogle.com Isobutyl bromide is then introduced, and the reaction mixture is heated to reflux for a period of time, often several hours to days, to ensure complete reaction. newdrugapprovals.org The progress of the reaction can be monitored using techniques like High-Performance Liquid Chromatography (HPLC). newdrugapprovals.org

Table 1: Synthesis of 4-Isobutoxybenzaldehyde

| Reactant 1 | Reactant 2 | Reagent | Solvent | Conditions | Product |

|---|---|---|---|---|---|

| 4-Hydroxybenzaldehyde | Isobutyl bromide | Potassium carbonate | Ethanol or DMF | Reflux | 4-Isobutoxybenzaldehyde |

Following the synthesis, 4-Isobutoxybenzaldehyde can be converted into a variety of useful derivatives. For instance, it can undergo reductive amination to form 4-isobutoxybenzylamine. researchgate.net Another important derivative is 4-isobutoxybenzaldehyde oxime, which is synthesized by reacting 4-Isobutoxybenzaldehyde with hydroxylamine (B1172632). google.com This oxime can then be reduced to the corresponding benzylamine, providing an alternative route to this key intermediate. google.com

The ultimate utility of 4-Isobutoxybenzaldehyde is demonstrated in its role in the total synthesis of complex molecules like Pimavanserin. In one of the synthetic routes to Pimavanserin, 4-isobutoxybenzylamine, derived from 4-Isobutoxybenzaldehyde, is a crucial component that is reacted with other building blocks to construct the final drug molecule. google.com

Table 2: Key Reactions of 4-Isobutoxybenzaldehyde

| Starting Material | Reagent(s) | Product | Application |

|---|---|---|---|

| 4-Isobutoxybenzaldehyde | Hydroxylamine | 4-Isobutoxybenzaldehyde oxime | Intermediate for amine synthesis |

| 4-Isobutoxybenzaldehyde | Ammonia, H₂, Raney Nickel | (4-isobutoxyphenyl)methanamine | Intermediate for isocyanate synthesis |

| 4-Isobutoxybenzaldehyde oxime | Catalytic Hydrogenation (e.g., Palladium catalyst) | 4-Isobutoxybenzylamine | Intermediate in pharmaceutical synthesis |

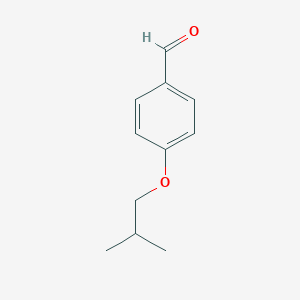

Structure

3D Structure

特性

IUPAC Name |

4-(2-methylpropoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-9(2)8-13-11-5-3-10(7-12)4-6-11/h3-7,9H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWASYRSZCSTUIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70290416 | |

| Record name | 4-isobutoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18962-07-7 | |

| Record name | 4-(2-Methylpropoxy)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18962-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 68517 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018962077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18962-07-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=68517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-isobutoxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70290416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 18962-07-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes for 4-Isobutoxybenzaldehyde

Chemists have developed several reliable methods for the synthesis of 4-Isobutoxybenzaldehyde. The most common and direct approach involves the O-alkylation of a phenol (B47542) precursor.

The most prevalent and straightforward method for synthesizing 4-Isobutoxybenzaldehyde is through the O-alkylation of 4-hydroxybenzaldehyde (B117250). This reaction is a classic example of the Williamson ether synthesis, which involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. masterorganicchemistry.comwikipedia.orgbyjus.com In this specific synthesis, the phenoxide ion of 4-hydroxybenzaldehyde acts as the nucleophile, attacking the primary alkyl halide, isobutyl bromide, in an SN2 reaction. wikipedia.orgbyjus.com

The general reaction is as follows: 4-Hydroxybenzaldehyde is first treated with a base to form the corresponding sodium or potassium phenoxide. This phenoxide then reacts with an isobutylating agent, such as isobutyl bromide or isobutyl chloride, to yield 4-Isobutoxybenzaldehyde.

Key reaction components and conditions include:

Base: A suitable base, such as sodium hydroxide (B78521) (NaOH), potassium carbonate (K₂CO₃), or sodium hydride (NaH), is used to deprotonate the phenolic hydroxyl group of 4-hydroxybenzaldehyde, forming the more nucleophilic phenoxide ion. transformationtutoring.com

Solvent: The choice of solvent can influence the reaction rate and yield. Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often employed as they effectively solvate the cation of the base, leaving the phenoxide anion more available for reaction. pharmaxchange.info

Phase-Transfer Catalysis (PTC): To improve reaction efficiency, especially in biphasic systems (e.g., an aqueous base and an organic solvent), a phase-transfer catalyst can be used. rjptonline.orgcrdeepjournal.org Catalysts like quaternary ammonium (B1175870) salts (e.g., tetrabutylammonium (B224687) bromide) facilitate the transfer of the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. crdeepjournal.orgchemijournal.com This technique can lead to higher yields and milder reaction conditions. crdeepjournal.org

Table 1: Representative Reaction Conditions for O-Alkylation of 4-Hydroxybenzaldehyde

| Parameter | Condition | Purpose/Comment |

| Starting Material | 4-Hydroxybenzaldehyde | Phenolic precursor. |

| Alkylating Agent | Isobutyl bromide | Primary alkyl halide, ideal for SN2 reaction. masterorganicchemistry.com |

| Base | Potassium Carbonate (K₂CO₃) | Deprotonates the phenol. |

| Solvent | Dimethylformamide (DMF) | Aprotic solvent that promotes SN2 kinetics. pharmaxchange.info |

| Catalyst | Tetrabutylammonium bromide | Phase-transfer catalyst to enhance reaction rate. crdeepjournal.org |

| Temperature | 60-80 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |

While O-alkylation is the most direct route, other methods can be employed to synthesize 4-Isobutoxybenzaldehyde, often involving the formation of the aldehyde group after the ether linkage is established.

Grignard Reaction: An alternative approach involves the reaction of a Grignard reagent with a suitable formic acid derivative. sci-hub.se This multi-step process would begin with the preparation of 4-isobutoxyphenylmagnesium bromide from 4-bromo-1-isobutoxybenzene. This Grignard reagent can then react with an orthoformate, such as triethyl orthoformate, followed by acidic workup to yield the desired aldehyde. sci-hub.se Grignard reagents are strong nucleophiles that add to carbonyl groups. mnstate.edumasterorganicchemistry.comchemguide.co.uk

Oxidation of 4-Isobutoxybenzyl Alcohol: Another viable synthetic pathway is the oxidation of the corresponding primary alcohol, 4-isobutoxybenzyl alcohol. The alcohol precursor can be synthesized first, for instance, by reducing 4-isobutoxybenzoic acid. The subsequent oxidation of 4-isobutoxybenzyl alcohol to 4-Isobutoxybenzaldehyde can be achieved using a variety of oxidizing agents. Mild oxidizing agents are preferred to avoid over-oxidation to the carboxylic acid. Examples include pyridinium (B92312) chlorochromate (PCC) or using catalytic methods like molybdenum-based catalysts. unive.it

Considerations for Scalable Synthesis

Transitioning a synthetic route from a laboratory setting to industrial-scale production requires careful optimization of several factors to ensure safety, efficiency, and economic viability. migrationletters.comlongdom.org For the synthesis of 4-Isobutoxybenzaldehyde, particularly via the Williamson ether synthesis, key considerations include:

Catalyst Efficiency and Recovery: In catalyzed reactions, such as those employing phase-transfer catalysts, the catalyst's activity, stability, and ease of separation and recycling are critical economic factors.

Solvent Selection and Recovery: The choice of solvent impacts reaction performance, product purification, and environmental footprint. Industrial processes favor solvents that are effective, safe, and easily recoverable to minimize costs and waste.

Process Safety: A thorough hazard analysis is necessary to manage risks associated with flammable solvents, corrosive reagents, and exothermic reactions.

Green Chemistry Principles in Synthetic Protocols

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of 4-Isobutoxybenzaldehyde can lead to more sustainable and environmentally friendly production methods.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. chembam.com The E-factor, or Environmental Factor, is another metric that quantifies the amount of waste generated per unit of product. chembam.comsheldon.nlyoutube.com

For the Williamson ether synthesis of 4-Isobutoxybenzaldehyde from 4-hydroxybenzaldehyde and isobutyl bromide with a base like NaOH, the stoichiometric equation is: C₇H₆O₂ + C₄H₉Br + NaOH → C₁₁H₁₄O₂ + NaBr + H₂O

The atom economy can be calculated as: (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100

Table 2: Atom Economy and E-Factor Considerations

| Metric | Definition | Relevance to Synthesis of 4-Isobutoxybenzaldehyde |

| Atom Economy | (MW of desired product / Σ MW of all reactants) x 100% | The Williamson synthesis has a moderate atom economy due to the formation of a salt byproduct. |

| E-Factor | Mass of waste / Mass of product | Includes byproducts, solvent losses, and unreacted reagents; aims for a value as close to zero as possible. sheldon.nllibretexts.org |

A key focus of green chemistry is the replacement of volatile organic compounds (VOCs) with safer alternatives. nih.gov

Ionic Liquids (ILs): These are salts that are liquid at or near room temperature. nih.govijbsac.org They have negligible vapor pressure, high thermal stability, and can be tailored for specific solvent properties. ijbsac.orgnih.govrsc.org Certain ionic liquids have been shown to be effective media for O-alkylation reactions, sometimes acting as both solvent and catalyst. nih.govresearchgate.net

Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point much lower than the individual components. DESs, such as a mixture of choline (B1196258) chloride and urea, are often biodegradable, non-toxic, and inexpensive, making them attractive green alternatives for reactions like the O-alkylation of phenols. researchgate.net

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is another environmentally benign solvent alternative. nih.gov It is non-toxic, non-flammable, and can be easily removed from the reaction mixture by depressurization.

The use of such green solvents can significantly reduce the environmental impact of synthesizing 4-Isobutoxybenzaldehyde by minimizing pollution and safety hazards associated with traditional organic solvents.

Energy Efficiency Optimization

The industrial synthesis of 4-Isobutoxybenzaldehyde, like many chemical manufacturing processes, is an energy-intensive endeavor. Consequently, optimizing energy efficiency is a critical aspect of sustainable and cost-effective production. Research into the synthetic pathways of 4-Isobutoxybenzaldehyde and related compounds has highlighted several key areas where energy consumption can be significantly reduced. These strategies primarily focus on the application of alternative energy sources and the implementation of process intensification techniques.

One of the likely synthetic routes to 4-Isobutoxybenzaldehyde is the Williamson ether synthesis, where 4-hydroxybenzaldehyde is reacted with an isobutyl halide. Traditionally, this reaction requires prolonged heating to proceed to completion. sacredheart.edu A significant advancement in improving the energy efficiency of this process is the use of microwave-assisted synthesis. sacredheart.edubenthamdirect.com Microwave irradiation directly heats the reactants, leading to a substantial reduction in reaction times and often an increase in product yields. sacredheart.edubenthamdirect.com This method aligns with the principles of green chemistry by minimizing energy use and improving reaction efficiency. benthamdirect.com

The use of advanced catalytic systems also plays a crucial role in reducing the energy demands of the oxidation process. Catalytic oxidation can proceed at lower temperatures and pressures compared to non-catalytic methods, directly translating to lower energy consumption. mdpi.commdpi.com The development of highly selective and active catalysts can further improve the energy efficiency by minimizing the formation of byproducts and reducing the energy required for purification steps. mdpi.com

Below are interactive data tables summarizing the improvements observed in the Williamson ether synthesis through the application of microwave assistance, which can be considered analogous to the synthesis of the ether linkage in 4-Isobutoxybenzaldehyde.

Table 1: Comparison of Reaction Times for Conventional and Microwave-Assisted Williamson Ether Synthesis

| Reaction Condition | Conventional Method (Reflux) | Microwave-Assisted Method |

| Reaction Time | 60-90 minutes | 3-10 minutes |

This table illustrates the significant reduction in reaction time when employing microwave irradiation for the Williamson ether synthesis, a potential step in the production of 4-Isobutoxybenzaldehyde. sacredheart.eduwikipedia.org

Table 2: Impact of Synthesis Method on Product Yield in Williamson Ether Synthesis

| Synthesis Method | Typical Product Yield |

| Conventional (Reflux) | 6-38% |

| Microwave-Assisted | 20-70% |

This table demonstrates the notable increase in product yield achieved through microwave-assisted Williamson ether synthesis compared to conventional heating methods. sacredheart.eduwikipedia.org

In the context of producing benzaldehyde (B42025) derivatives, process intensification through reactive distillation has shown substantial economic and environmental benefits. For the synthesis of natural benzaldehyde, a reactive distillation process was projected to reduce capital expenditure (CapEx) and operational expenditure (OpEx), which includes energy costs, by over 97% and 70% respectively, when compared to traditional batch technology. researchgate.net Such improvements are indicative of the potential energy savings that could be realized in the production of 4-Isobutoxybenzaldehyde if a similar synthetic strategy involving reactive distillation were employed.

Chemical Reactivity and Transformation Studies

Reactions Involving the Aldehyde Functional Group

The aldehyde group is the most reactive site on the molecule, readily participating in oxidation, reduction, and condensation reactions.

The aldehyde functional group of 4-Isobutoxybenzaldehyde can be readily oxidized to a carboxylic acid. This transformation is a common reaction for aldehydes. For instance, analogous oxidations of substituted benzaldehydes can be achieved using reagents like sodium chlorite (B76162) (NaClO₂), which effectively converts the aldehyde to the corresponding benzoic acid. nih.govtubitak.gov.tr Applying this to 4-Isobutoxybenzaldehyde, the expected product is 4-isobutoxybenzoic acid. This reaction proceeds by converting the aldehyde into a more reactive species that is then oxidized, providing a high-yield pathway to the carboxylic acid derivative.

Conversely, the aldehyde group can be reduced to a primary alcohol. Common reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) are effective for this transformation. The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide intermediate yields 4-isobutoxybenzyl alcohol. This reduction is a fundamental transformation in organic synthesis, converting the planar carbonyl group into a tetrahedral carbinol. Studies on similar substituted benzaldehydes, such as 4-methoxybenzaldehyde, demonstrate the efficiency of such reduction processes. researchgate.net

4-Isobutoxybenzaldehyde, lacking α-hydrogens, is an ideal substrate for crossed-aldol condensations, particularly the Claisen-Schmidt condensation. wikipedia.org This reaction involves the base-catalyzed condensation of an aldehyde with a ketone that possesses α-hydrogens. gordon.edumiracosta.edu The base, typically sodium hydroxide (B78521) or potassium hydroxide, removes an α-hydrogen from the ketone to form a nucleophilic enolate ion. gordon.edunih.gov This enolate then attacks the carbonyl carbon of 4-Isobutoxybenzaldehyde. The resulting β-hydroxy ketone intermediate readily undergoes dehydration to form a stable, conjugated α,β-unsaturated ketone, commonly known as a chalcone (B49325). miracosta.eduscispace.com These chalcones are recognized for their 1,3-diaryl-2-propen-1-one core structure. jetir.orgnih.gov The reaction is versatile, allowing for the synthesis of a wide array of chalcone derivatives by varying the ketone component. jetir.orguniv-ovidius.ro

| Ketone Reactant | Product Name |

|---|---|

| Acetophenone | 1-Phenyl-3-(4-isobutoxyphenyl)prop-2-en-1-one |

| Acetone | 1-(4-Isobutoxyphenyl)but-1-en-3-one and 1,5-Bis(4-isobutoxyphenyl)penta-1,4-dien-3-one |

| Cyclohexanone | 2,6-Bis(4-isobutoxybenzylidene)cyclohexanone |

The carbonyl group of 4-Isobutoxybenzaldehyde reacts with hydroxylamine (B1172632) (NH₂OH) under weakly acidic conditions to form an oxime. byjus.com This condensation reaction proceeds via nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon, followed by dehydration to yield 4-isobutoxybenzaldehyde oxime.

This aldoxime can then undergo a Beckmann rearrangement, an acid-catalyzed reaction that transforms oximes into amides or, in the case of aldoximes, nitriles. masterorganicchemistry.comwikipedia.org The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). blogspot.comorganic-chemistry.org This is followed by a concerted migration of the group positioned anti-periplanar to the leaving group to the electron-deficient nitrogen atom. wikipedia.orgblogspot.com For an aldoxime, the migrating group is the hydrogen atom from the original aldehyde C-H bond. The resulting intermediate then loses a proton to form the stable nitrile product, 4-isobutoxybenzonitrile. masterorganicchemistry.com While ketoximes rearrange to form substituted amides, aldoximes typically yield nitriles through this pathway. masterorganicchemistry.com

Reactions Involving the Isobutoxy Ether Moiety

Ethers are generally characterized by their low reactivity, a property that makes them suitable as solvents. openstax.org The isobutoxy group in 4-Isobutoxybenzaldehyde is similarly stable under many conditions. However, the ether linkage can be cleaved under harsh conditions using strong acids, such as hydrogen bromide (HBr) or hydrogen iodide (HI). libretexts.org

The cleavage of this aryl alkyl ether proceeds via a nucleophilic substitution mechanism. The reaction begins with the protonation of the ether oxygen by the strong acid, which creates a good leaving group (an alcohol). The halide ion (Br⁻ or I⁻) then acts as a nucleophile. For aryl alkyl ethers, the nucleophilic attack occurs at the alkyl carbon rather than the aromatic carbon, as the sp²-hybridized carbon of the benzene (B151609) ring is resistant to Sₙ2 attack. libretexts.org Consequently, the reaction cleaves the bond between the oxygen and the isobutyl group, yielding two products: 4-hydroxybenzaldehyde (B117250) and the corresponding isobutyl halide (isobutyl bromide or isobutyl iodide). libretexts.org

Electrophilic Aromatic Substitution on the Benzene Ring

The benzene ring of 4-Isobutoxybenzaldehyde can undergo electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, and Friedel-Crafts reactions. wikipedia.orgmasterorganicchemistry.com The rate and regioselectivity of these reactions are governed by the two substituents already present on the ring: the isobutoxy group and the aldehyde group.

Isobutoxy Group (-OCH₂CH(CH₃)₂): As an alkoxy group, it is a strong activating group and an ortho, para-director. It activates the ring towards electrophilic attack by donating electron density through resonance. wikipedia.orgvanderbilt.edu

Aldehyde Group (-CHO): This is a deactivating group and a meta-director due to its electron-withdrawing nature through both induction and resonance. vanderbilt.edu

In situations with competing directing effects, the more powerful activating group dictates the position of substitution. vanderbilt.edu Therefore, the strongly activating isobutoxy group directs incoming electrophiles to the positions ortho to it (the C3 and C5 positions), as the para position is already occupied by the aldehyde group. The deactivating effect of the aldehyde group will slow the reaction rate compared to a benzene ring with only an alkoxy group, but the regioselectivity is controlled by the isobutoxy group.

| Reaction Type | Reagents | Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Nitro-4-isobutoxybenzaldehyde |

| Bromination | Br₂, FeBr₃ | 3-Bromo-4-isobutoxybenzaldehyde |

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions involving 4-isobutoxybenzaldehyde primarily concern the cleavage of the isobutoxy ether group. Aromatic ethers, such as the one present in 4-isobutoxybenzaldehyde, are generally stable but can be cleaved under stringent conditions using strong acids.

The most common method for the cleavage of aryl alkyl ethers is treatment with strong hydrohalic acids, such as hydrobromic acid (HBr) or hydriodic acid (HI). wikipedia.orgmasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, which makes the isobutoxy group a better leaving group (isobutanol). masterorganicchemistry.com Subsequently, a nucleophilic halide ion (Br⁻ or I⁻) attacks the alkyl carbon. masterorganicchemistry.com

In the case of 4-isobutoxybenzaldehyde, the isobutyl group is a primary alkyl group, suggesting the reaction follows an S(_N)2 mechanism. libretexts.org The nucleophile attacks the less sterically hindered carbon of the protonated ether. libretexts.org The cleavage of the C-O bond results in the formation of 4-hydroxybenzaldehyde and an isobutyl halide. pearson.com It is important to note that the nucleophile does not attack the aromatic ring carbon. libretexts.org

| Reagent | Product 1 | Product 2 | Mechanism |

| HBr (conc.) | 4-Hydroxybenzaldehyde | Isobutyl bromide | S(_N)2 |

| HI (conc.) | 4-Hydroxybenzaldehyde | Isobutyl iodide | S(_N)2 |

Other Significant Chemical Transformations

Beyond ether cleavage, the aldehyde functional group of 4-isobutoxybenzaldehyde is the primary site of various significant chemical transformations.

Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by dehydration. thermofisher.com This reaction is typically catalyzed by a weak base. thermofisher.com For 4-isobutoxybenzaldehyde, this reaction provides a pathway to synthesize various α,β-unsaturated compounds. The reaction of aldehydes with active methylene compounds like malonic esters or malononitrile (B47326) is a key method for forming new carbon-carbon double bonds. mdma.ch

While specific studies on 4-isobutoxybenzaldehyde are not extensively detailed in readily available literature, the general reactivity of aromatic aldehydes in Knoevenagel condensations is well-established. For instance, various benzaldehyde (B42025) derivatives react with malononitrile in the presence of a catalyst to form benzylidenemalononitrile (B1330407) derivatives. nih.gov Similarly, the condensation with diethyl malonate is also a common transformation. amazonaws.com

| Active Methylene Compound | Catalyst (Typical) | Product Type |

| Malononitrile | Weak base (e.g., piperidine, amine-functionalized frameworks) | 2-(4-Isobutoxybenzylidene)malononitrile |

| Diethyl malonate | Weak base (e.g., piperidine, immobilized enzymes) | Diethyl 2-(4-isobutoxybenzylidene)malonate |

Cannizzaro Reaction

The Cannizzaro reaction is a base-induced disproportionation of two molecules of a non-enolizable aldehyde. wikipedia.org Since 4-isobutoxybenzaldehyde lacks α-hydrogens, it can undergo this reaction in the presence of a strong base, such as sodium or potassium hydroxide. byjus.comchemistrytalk.org The reaction produces a primary alcohol and a carboxylic acid. wikipedia.org One molecule of the aldehyde is reduced to the corresponding alcohol (4-isobutoxybenzyl alcohol), while the other is oxidized to the carboxylic acid (4-isobutoxybenzoic acid). byjus.com Under ideal conditions, the reaction yields 50% of each product. wikipedia.org

| Base | Product 1 (Alcohol) | Product 2 (Carboxylic Acid Salt) |

| Concentrated KOH | 4-Isobutoxybenzyl alcohol | Potassium 4-isobutoxybenzoate |

| Concentrated NaOH | 4-Isobutoxybenzyl alcohol | Sodium 4-isobutoxybenzoate |

A variation of this is the "crossed" Cannizzaro reaction, where a more valuable aldehyde is reacted with a sacrificial aldehyde, often formaldehyde, which is preferentially oxidized. chemistrytalk.org This method can improve the yield of the desired alcohol. byjus.com

Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation involves the oxidation of an aldehyde or ketone to an ester or a lactone, respectively, using a peroxyacid or peroxide as the oxidant. wikipedia.orgorganic-chemistry.org Aldehydes are oxidized to carboxylic acids, which can then be esterified in the presence of an alcohol, or they can be converted directly to formate (B1220265) esters. The reaction with aromatic aldehydes, like 4-isobutoxybenzaldehyde, typically involves the insertion of an oxygen atom between the carbonyl carbon and the hydrogen atom, which, after rearrangement, can lead to the formation of a formate ester or, upon hydrolysis, a phenol (B47542).

The migratory aptitude of different groups is a key factor in the Baeyer-Villiger reaction. For aromatic aldehydes, the aryl group has a higher migratory aptitude than the hydrogen atom. organic-chemistry.org This would lead to the formation of a formate ester, 4-isobutoxyphenyl formate, which can be subsequently hydrolyzed to 4-isobutoxyphenol. researchgate.netwur.nl Common oxidizing agents for this reaction include meta-chloroperoxybenzoic acid (mCPBA) and peroxyacetic acid. wikipedia.org

| Oxidizing Agent | Primary Product | Hydrolysis Product |

| mCPBA | 4-Isobutoxyphenyl formate | 4-Isobutoxyphenol |

| Peroxyacetic acid | 4-Isobutoxyphenyl formate | 4-Isobutoxyphenol |

Design and Synthesis of Derivatives and Analogues

Structure-Activity Relationship (SAR) Studies in Derivative Design

Structure-activity relationship (SAR) is the study of how the chemical structure of a molecule relates to its biological activity. nih.gov In the context of 4-isobutoxybenzaldehyde derivatives, SAR studies are crucial for optimizing a desired biological effect by making targeted chemical modifications. The core benzaldehyde (B42025) structure itself is a common pharmacophore, and the nature and position of its substituents significantly influence its interactions with biological targets.

Key findings from SAR studies on related benzaldehyde derivatives provide a framework for designing new 4-isobutoxybenzaldehyde analogues:

The Aldehyde Group: The aldehyde functional group is often essential for the biological activity of benzaldehyde derivatives. It can participate in crucial interactions with biological targets, such as forming a Schiff base with primary amino groups in enzymes. nih.gov For instance, in studies of tyrosinase inhibitors, replacing the aldehyde group with a carboxyl group resulted in a complete loss of inhibitory potency, highlighting the necessity of the aldehyde for the compound's mechanism of action. nih.gov

Substitution at the 4-Position: The substituent at the para-position of the benzene (B151609) ring plays a significant role in modulating activity. For tyrosinase inhibitors, introducing appropriate hydrophobic subunits into the 4-position of benzaldehyde has been suggested to facilitate their inhibitory effects. nih.gov The isobutoxy group in 4-isobutoxybenzaldehyde provides a specific level of lipophilicity and steric bulk that can be fine-tuned.

These general principles guide the rational design of new derivatives. By systematically altering the isobutoxy group, introducing substituents onto the aromatic ring, or modifying the aldehyde moiety, researchers can explore the chemical space around the 4-isobutoxybenzaldehyde scaffold to develop compounds with enhanced potency, selectivity, or improved pharmacokinetic properties.

Halogenated Derivatives (e.g., 3-Bromo-4-isobutoxybenzaldehyde, Fluoro-isobutoxybenzaldehyde)

Halogenation of the aromatic ring of 4-isobutoxybenzaldehyde is a common strategy to create new derivatives with altered electronic and lipophilic properties, which can significantly influence biological activity.

3-Bromo-4-isobutoxybenzaldehyde This derivative is of significant interest in organic synthesis as a building block for more complex molecules, including pharmaceuticals and agrochemicals. The introduction of a bromine atom at the 3-position makes the compound an electrophile, susceptible to nucleophilic attack.

Synthesis : The synthesis of 3-Bromo-4-isobutoxybenzaldehyde is typically achieved through the electrophilic bromination of the parent compound, 4-isobutoxybenzaldehyde. The reaction uses bromine (Br₂) or another bromine source in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum bromide (AlBr₃). The reaction is generally conducted in a solvent such as dichloromethane (B109758) or acetonitrile. An alternative synthetic pathway starts from 4-hydroxybenzonitrile, which undergoes bromination, followed by oxyalkylation with an isobutyl group and subsequent thioamidation to yield a precursor for other bioactive compounds. atlantis-press.comresearchgate.net

Fluoro-isobutoxybenzaldehyde Derivatives Fluorine-containing organic molecules are of great interest in medicinal chemistry, as the inclusion of fluorine can enhance metabolic stability, binding affinity, and membrane permeability.

Synthesis : Fluoro-analogues such as 3-Fluoro-4-isobutoxybenzaldehyde serve as precursors for other derivatives. For example, 3-Fluoro-4-isobutoxybenzylamine hydrochloride can be synthesized from 3-fluoro-4-isobutoxybenzaldehyde. The synthesis involves the reduction of the aldehyde group to an amine, which is then converted to its hydrochloride salt. smolecule.com

The table below summarizes key information on these halogenated derivatives.

Interactive Table: Halogenated Derivatives of 4-Isobutoxybenzaldehyde| Compound Name | Molecular Formula | Synthesis Precursor | Key Synthetic Step | Potential Applications |

|---|---|---|---|---|

| 3-Bromo-4-isobutoxybenzaldehyde | C₁₁H₁₃BrO₂ | 4-Isobutoxybenzaldehyde | Electrophilic Bromination | Intermediate for pharmaceuticals and agrochemicals. |

| 3-Fluoro-4-isobutoxybenzaldehyde | C₁₁H₁₃FO₂ | Not specified | Not specified | Precursor for amine derivatives used in drug discovery. smolecule.com |

Oxime Derivatives (e.g., 4-Isobutoxybenzaldehyde Oxime)

Oxime derivatives are formed by the condensation of an aldehyde or ketone with hydroxylamine (B1172632). The oxime functional group is a versatile chemical handle that can be used to synthesize a variety of other compounds.

4-Isobutoxybenzaldehyde Oxime This derivative is a key intermediate in the synthesis of several compounds of pharmaceutical interest.

Synthesis : The preparation of 4-Isobutoxybenzaldehyde Oxime involves a two-step process. First, 4-isobutoxybenzaldehyde is generated by reacting p-hydroxybenzaldehyde with 1-bromo-2-methylpropane. researchgate.net In the second step, the synthesized 4-isobutoxybenzaldehyde is reacted with hydroxylamine (often from hydroxylamine hydrochloride in the presence of a base) in a solvent like ethanol (B145695) to yield the oxime. researchgate.net The reaction involves the nucleophilic attack of the nitrogen atom of hydroxylamine on the carbonyl carbon of the aldehyde.

Chemical Utility : 4-Isobutoxybenzaldehyde oxime is a stable, crystalline solid. researchgate.net Its primary utility is as a synthetic intermediate. For example, it can be catalytically hydrogenated using a palladium or Raney-Ni catalyst to produce the corresponding 4-isobutoxybenzylamine. google.comgoogle.com This amine is a building block for more complex molecules, such as pimavanserin, a drug used in the treatment of psychosis associated with Parkinson's disease. chemicalbook.com

The table below provides details on this oxime derivative.

Interactive Table: Oxime Derivative of 4-Isobutoxybenzaldehyde| Compound Name | Molecular Formula | Synthesis Method | Key Features | Primary Use |

|---|---|---|---|---|

| 4-Isobutoxybenzaldehyde Oxime | C₁₁H₁₅NO₂ | Condensation of 4-isobutoxybenzaldehyde with hydroxylamine. researchgate.net | Crystalline solid, features a C=N-OH group. researchgate.net | Intermediate in the synthesis of 4-isobutoxybenzylamine and other pharmaceutical compounds. google.comchemicalbook.com |

Deuterated Analogues

Deuteration, the replacement of hydrogen with its heavier isotope deuterium (B1214612), is a strategy used in medicinal chemistry to alter the pharmacokinetic profile of a drug. This "heavy drug" approach can slow down metabolic processes that involve C-H bond cleavage, potentially leading to improved metabolic stability and a longer half-life.

The synthesis of deuterated 4-isobutoxybenzaldehyde analogues can be approached using several methods developed for aldehydes.

Formyl Group Deuteration : A primary target for deuteration is the aldehyde's formyl hydrogen (CHO). Methods for synthesizing C-1 deuterated aldehydes (R-CDO) often involve the reduction of corresponding esters or amides with deuterated reducing agents. nih.gov More modern approaches include hydrogen-deuterium exchange (HDE) reactions. One such method uses N-heterocyclic carbene (NHC) catalysis in the presence of heavy water (D₂O) to achieve the reversible exchange of the formyl hydrogen. nih.gov Another strategy employs photocatalysis with a suitable deuterium source. researchgate.net

Biological Significance : The rationale for this modification is exemplified by studies on other benzaldehyde derivatives. For instance, a deuterated benzaldehyde derivative, 5,6-benzylidene-d1-L-ascorbic acid (zilascorb(2H)), was synthesized and showed greater efficacy in inhibiting protein synthesis and inactivating cancer cells in vitro compared to its non-deuterated counterpart. nih.gov This suggests that a deuterated version of 4-isobutoxybenzaldehyde or its derivatives could exhibit enhanced biological effects. nih.gov

Ligand Modification and Optimization Strategies

Modification of the Isobutoxy Group : The size, shape, and lipophilicity of the isobutoxy group can be altered to probe the binding pocket of a target protein.

Chain Length and Branching : The isobutoxy group can be replaced with other alkoxy groups of varying lengths (e.g., ethoxy, propoxy) or different branching patterns (e.g., sec-butoxy, tert-butoxy) to optimize hydrophobic interactions.

Introduction of Polar Groups : Incorporating polar functionalities into the alkyl chain could improve aqueous solubility, a common challenge with hydrophobic molecules.

Ring Substitution : Introducing additional substituents onto the benzaldehyde ring can modulate electronic properties and create new interaction points with a target. Halogenation, as discussed previously, is one such strategy. Other groups like methyl, methoxy, or nitro can be introduced to fine-tune the molecule's properties.

Bioisosteric Replacement : The aldehyde or isobutoxy groups can be replaced with bioisosteres—different functional groups that retain similar steric and electronic properties, leading to similar biological activity. For example, the aldehyde could potentially be replaced by a nitrile or other hydrogen-bond accepting groups, although SAR studies often show the aldehyde is critical. nih.gov

Molecular Hybridization : This strategy involves combining the 4-isobutoxybenzaldehyde scaffold with another pharmacophore to create a new hybrid molecule with potentially synergistic or novel activities. For example, chalcones are synthesized by condensing benzaldehydes with acetophenones, creating a new class of compounds. mdpi.com

Other Chemically Modified Analogues

Beyond the specific classes mentioned above, various other chemical modifications can be applied to the 4-isobutoxybenzaldehyde structure to generate novel analogues.

Alkoxy Group Variation : An example is 3-Ethoxy-4-isobutoxy-benzaldehyde . This compound features both an ethoxy group at the 3-position and the isobutoxy group at the 4-position. Its synthesis typically involves the alkylation of a precursor like 3-ethoxybenzaldehyde (B1676413) with isobutyl bromide. The presence of two different alkoxy groups can influence its properties and reactivity. This derivative can undergo typical aldehyde reactions like oxidation to a carboxylic acid or reduction to an alcohol.

Chalcone (B49325) Derivatives : Chalcones are a class of compounds belonging to the flavonoid family and are synthesized via a Claisen-Schmidt condensation between a benzaldehyde and an acetophenone. 4-Isobutoxy-chalcones have been synthesized by reacting 4-isobutoxybenzaldehyde with substituted acetophenones. For example, a reaction with 2',4',6'-trihydroxy-3'-methylacetophenone in the presence of a base yields a chalcone derivative. These compounds are investigated for various biological activities. mdpi.com

Thioamide Derivatives : The aldehyde group can be converted into other functionalities to create different classes of compounds. For instance, 3-bromo-4-isobutyloxyphenyl carbothioamide is a key intermediate in the synthesis of febuxostat. Its synthesis starts from 4-hydroxybenzonitrile, which is brominated and then O-alkylated with an isobutyl group to give 3-bromo-4-isobutoxybenzonitrile, a close analogue of the aldehyde. atlantis-press.comresearchgate.net

The table below highlights some of these other modified analogues.

Interactive Table: Other Chemically Modified Analogues| Compound Name | Molecular Formula | Modification Type | Synthesis Highlight |

|---|---|---|---|

| 3-Ethoxy-4-isobutoxy-benzaldehyde | C₁₃H₁₈O₃ | Additional Ring Substitution | Alkylation of 3-ethoxybenzaldehyde. |

| 4-Isobutoxy-chalcone | Varies | Condensation with Acetophenone | Claisen-Schmidt condensation. mdpi.com |

| 3-Bromo-4-isobutoxybenzonitrile | C₁₁H₁₂BrNO | Aldehyde replaced by Nitrile | From brominated 4-hydroxybenzonitrile. atlantis-press.comresearchgate.net |

Role As a Synthetic Building Block

Precursor in Complex Organic Molecule Synthesis

Its aldehyde functional group and the isobutoxy substituent make it a versatile starting material for creating intricate organic structures. The aldehyde can undergo a variety of reactions, including oxidation to a carboxylic acid, reduction to an alcohol, and nucleophilic additions. The isobutoxy group influences the compound's steric and electronic properties, which can direct the regioselectivity of subsequent reactions.

Intermediate in Pharmaceutical Compound Synthesis

This compound is a key intermediate in the synthesis of several pharmaceutical compounds. Notably, it is a precursor in the preparation of Pimavanserin, a drug used for treating psychosis associated with Parkinson's disease. chemicalbook.com The synthesis of Pimavanserin can involve the reaction of 1-(4-fluorobenzyl)-1-(1-methylpiperidin-4-yl)urea with 4-isobutoxybenzaldehyde. google.com

Contributions to Materials Science

In the field of materials science, 4-isobutoxybenzaldehyde and its derivatives are used as precursors in the production of polymers and other functional materials. The specific properties imparted by the isobutoxy group can be leveraged to design materials with desired characteristics.

Applications in Medicinal Chemistry and Pharmaceutical Research

Utility in Drug Precursor and Active Pharmaceutical Ingredient (API) Synthesis

4-Isobutoxybenzaldehyde serves as a critical building block in the synthesis of various pharmaceutical compounds, ranging from approved drugs to investigational molecules for complex diseases. Its chemical structure provides a versatile scaffold for the elaboration of more complex molecular architectures.

Intermediate in Pimavanserin Synthesis and Related Impurities

4-Isobutoxybenzaldehyde is a key starting material in the synthesis of Pimavanserin, an atypical antipsychotic agent. google.comnewdrugapprovals.org Pimavanserin is an inverse agonist of the serotonin (B10506) 5-HT2A receptor and is used for the treatment of psychosis associated with Parkinson's disease. google.comnewdrugapprovals.org

Several synthetic routes to Pimavanserin utilize 4-Isobutoxybenzaldehyde. One common approach involves the reaction of 4-Isobutoxybenzaldehyde with other chemical intermediates to construct the final drug molecule. google.comnewdrugapprovals.orggoogleapis.com For instance, 4-Isobutoxybenzaldehyde can be converted to 4-isobutoxybenzyl isocyanate, which is then reacted with another key fragment to yield Pimavanserin. google.com Another method involves the reductive amination of 4-Isobutoxybenzaldehyde. newdrugapprovals.org

The purity of the final API is paramount in pharmaceutical manufacturing. During the synthesis of Pimavanserin, impurities can arise from the starting materials or through side reactions. Therefore, understanding the potential impurities related to 4-Isobutoxybenzaldehyde is crucial for quality control. Some patented processes for Pimavanserin production specifically address the control of impurities that may originate from or be related to 4-Isobutoxybenzaldehyde. google.comscispace.com

Table 1: Synthetic Routes to Pimavanserin Involving 4-Isobutoxybenzaldehyde

| Reaction Type | Key Transformation of 4-Isobutoxybenzaldehyde | Reference |

|---|---|---|

| Isocyanate Formation | Conversion to 4-isobutoxybenzyl isocyanate | google.com |

Application as a Reference Standard for Pharmaceutical Analytics (e.g., Febuxostat)

In the realm of pharmaceutical analysis, reference standards are highly pure substances used to confirm the identity, purity, and strength of an active pharmaceutical ingredient (API). While 4-Isobutoxybenzaldehyde itself is a precursor, its structural motifs are present in other APIs, such as Febuxostat. synthinkchemicals.comnih.gov

Febuxostat is a non-purine xanthine (B1682287) oxidase inhibitor used for the treatment of hyperuricemia and gout. nih.gov The molecular structure of Febuxostat contains a 4-isobutoxy-phenyl group, which is directly derived from a precursor related to 4-Isobutoxybenzaldehyde. Consequently, 4-Isobutoxybenzaldehyde or its derivatives can serve as crucial reference standards in the analytical testing of Febuxostat to identify and quantify related impurities, ensuring the quality and safety of the final drug product. synthinkchemicals.commedchemexpress.comlgcstandards.comalsachim.com

Role in the Synthesis of BACE1 Inhibitors for Alzheimer's Disease Research

Alzheimer's disease is a devastating neurodegenerative disorder characterized by the accumulation of amyloid-β (Aβ) plaques in the brain. nih.gov The enzyme β-site amyloid precursor protein cleaving enzyme 1 (BACE1) is a key protease involved in the production of Aβ. nih.govnih.gov Therefore, inhibiting BACE1 is a major therapeutic strategy in Alzheimer's disease research. nih.govfrontiersin.orgd-nb.info

Researchers have designed and synthesized numerous BACE1 inhibitors, and 4-Isobutoxybenzaldehyde has been utilized as a precursor in the development of some of these investigational compounds. mdpi.com The isobutoxyphenyl moiety can be incorporated into the structure of BACE1 inhibitors to optimize their binding affinity and pharmacokinetic properties. The synthesis of these complex molecules often involves multi-step sequences where 4-Isobutoxybenzaldehyde is a key starting material. mdpi.com

Precursor for Adenosine (B11128) Receptor Ligands

Adenosine receptors, which are G protein-coupled receptors, are involved in a wide range of physiological processes and are considered important drug targets for various diseases. unifi.itnih.govresearchgate.net The development of selective ligands for the different subtypes of adenosine receptors (A1, A2A, A2B, and A3) is an active area of medicinal chemistry research. unifi.itnih.govnih.govsemanticscholar.org

4-Isobutoxybenzaldehyde can serve as a starting point for the synthesis of novel adenosine receptor ligands. Its aromatic ring and aldehyde functionality allow for various chemical modifications to create diverse libraries of compounds for screening. These derivatives can be designed to interact with specific adenosine receptor subtypes, potentially leading to new therapeutic agents for conditions such as inflammatory diseases, neurological disorders, and cancer. unifi.itsemanticscholar.org

Derivatives in Antitubercular Drug Development (e.g., Thiosemicarbazones)

Tuberculosis remains a significant global health problem, and the emergence of drug-resistant strains necessitates the development of new antitubercular agents. nih.gov Thiosemicarbazones are a class of compounds that have shown promising activity against Mycobacterium tuberculosis. atsjournals.org

Derivatives of 4-Isobutoxybenzaldehyde, specifically its thiosemicarbazone, have been investigated for their antitubercular properties. atsjournals.org The 4-isobutoxybenzaldehyde thiosemicarbazone was found to have a significant inhibitory effect on the growth of tubercle bacilli in vitro. atsjournals.org Although early clinical studies showed some therapeutic effect, issues with toxicity limited its development. atsjournals.org However, this research highlights the potential of 4-Isobutoxybenzaldehyde as a scaffold for designing new antitubercular drugs with improved efficacy and safety profiles.

Exploration of Novel Bioactive Derivatives

Beyond its role as a precursor for known drug classes, 4-Isobutoxybenzaldehyde is a versatile starting material for the discovery of novel bioactive molecules. nih.govmdpi.comd-nb.infomdpi.com Medicinal chemists continuously explore new derivatives of this compound to identify leads for various therapeutic areas.

The synthesis of novel derivatives often involves modifying the aldehyde group or substituting the aromatic ring to create a library of structurally diverse compounds. nih.govd-nb.info These new molecules are then screened for a wide range of biological activities, such as anticancer, anti-inflammatory, or antimicrobial effects. This exploration can lead to the identification of new pharmacological scaffolds and the development of first-in-class medicines.

Table 2: Investigational Bioactive Derivatives of 4-Isobutoxybenzaldehyde

| Derivative Class | Potential Therapeutic Area | Reference |

|---|---|---|

| Thiosemicarbazones | Antitubercular | atsjournals.org |

| BACE1 Inhibitors | Alzheimer's Disease | mdpi.com |

| Adenosine Receptor Ligands | Various (e.g., inflammation, neurological disorders) | unifi.itsemanticscholar.org |

| Tyrosinase Inhibitors | Hyperpigmentation disorders | nih.gov |

Mechanistic Investigations of 4-Isobutoxybenzaldehyde's Bioactivity Remain Largely Undefined in Scientific Literature

Extensive investigation into the scientific literature reveals a significant gap in the direct mechanistic understanding of the bioactivity of the chemical compound 4-Isobutoxybenzaldehyde. While this aromatic aldehyde is utilized in the synthesis of various molecules with documented pharmacological activities, research focusing specifically on its intrinsic biological mechanisms of action is sparse. The predominant role of 4-Isobutoxybenzaldehyde in medicinal chemistry appears to be that of a precursor or building block for more complex, bioactive compounds.

Scientific studies have extensively documented the synthesis of derivatives from 4-Isobutoxybenzaldehyde and their subsequent biological activities. For instance, it serves as a starting material for compounds that have been evaluated for antioxidant and anti-inflammatory properties. Furthermore, it is a key intermediate in the development of inhibitors for enzymes such as β-secretase 1 (BACE1), which is a target in Alzheimer's disease research. nih.gov

The compound is also a precursor in the synthesis of molecules designed to modulate the activity of peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor involved in metabolism and inflammation. unimi.it Additionally, its oxime derivative is an intermediate in the synthesis of Pimavanserin, a drug used for the treatment of psychosis associated with Parkinson's disease. chemicalbook.com

Therefore, a detailed exposition on the mechanistic investigations of the bioactivity of 4-Isobutoxybenzaldehyde, including data on specific molecular targets, signaling pathway modulation, or receptor-binding kinetics, cannot be provided at this time due to the lack of dedicated research in this specific area. The scientific community's focus has been on its utility as a synthetic intermediate rather than as a standalone bioactive agent.

Advanced Characterization and Analytical Techniques

Spectroscopic Analysis Methodologies

Spectroscopic methods are indispensable for the structural confirmation of 4-Isobutoxybenzaldehyde, providing detailed information about its molecular framework, functional groups, and electronic properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules like 4-Isobutoxybenzaldehyde. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a complete connectivity map of the molecule can be constructed.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of 4-Isobutoxybenzaldehyde displays distinct signals corresponding to the aldehydic, aromatic, and isobutoxy group protons. Experimental data obtained in a deuterated solvent such as DMSO-d6 confirms the expected structure. researchgate.net

The detailed assignment of the proton signals is presented below: researchgate.net

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 9.88 | Singlet (s) | N/A | 1H | Aldehyde proton (-CHO) |

| 7.82 | Doublet (d) | 8.7 | 2H | Aromatic protons ortho to -CHO |

| 6.99 | Doublet (d) | 8.7 | 2H | Aromatic protons ortho to -OCH₂ |

| 3.80 | Doublet (d) | 6.5 | 2H | Methylene (B1212753) protons (-OCH₂) |

| 2.15–2.08 | Multiplet (m) | N/A | 1H | Methine proton (-CH(CH₃)₂) |

| 1.04 | Doublet (d) | 6.7 | 6H | Methyl protons (-CH(CH₃)₂) |

The predicted ¹³C NMR chemical shifts are outlined in the following table:

| Predicted Chemical Shift (δ) ppm | Assignment |

|---|---|

| ~191 | Aldehyde carbon (C=O) |

| ~164 | Aromatic carbon attached to oxygen (C-O) |

| ~132 | Aromatic carbons ortho to -CHO |

| ~130 | Aromatic carbon attached to the -CHO group |

| ~115 | Aromatic carbons ortho to -OCH₂ |

| ~74 | Methylene carbon (-OCH₂) |

| ~28 | Methine carbon (-CH(CH₃)₂) |

| ~19 | Methyl carbons (-CH(CH₃)₂) |

Mass spectrometry (MS) is a key analytical technique used to determine the molecular weight and elemental composition of a compound. When coupled with a separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), it becomes a powerful tool for identifying and quantifying components in a mixture.

For 4-Isobutoxybenzaldehyde (molecular formula C₁₁H₁₄O₂), the exact molecular weight is 178.23 g/mol . In an MS experiment, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting molecular ion and its fragments are measured.

Expected Fragmentation Pattern: In Electron Ionization (EI) mode, the molecular ion (M⁺˙) is expected at m/z = 178. The fragmentation pattern would likely involve characteristic losses associated with the isobutoxy and aldehyde functionalities.

Key predicted fragments are listed in the table below:

| m/z | Predicted Fragment Ion | Description |

|---|---|---|

| 178 | [C₁₁H₁₄O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 177 | [M-H]⁺ | Loss of a hydrogen atom from the aldehyde |

| 121 | [M - C₄H₉]⁺ | Loss of the isobutyl group, forming a hydroxybenzoyl cation |

| 107 | [C₇H₇O]⁺ | Formation of the p-hydroxybenzyl cation |

| 57 | [C₄H₉]⁺ | Isobutyl cation |

Techniques like GC-MS are suitable for analyzing volatile compounds like 4-Isobutoxybenzaldehyde, providing both retention time and mass spectral data for confident identification. LC-MS/MS would be employed for less volatile samples or when higher sensitivity and specificity are required, often using softer ionization techniques like Electrospray Ionization (ESI).

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. The spectrum shows characteristic absorption bands for specific functional groups. For 4-Isobutoxybenzaldehyde, strong, characteristic peaks are expected for the aldehyde and ether groups, as well as the aromatic ring.

| Expected Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2960-2850 | C-H Stretch | Aliphatic (isobutoxy group) |

| ~2820 and ~2720 | C-H Stretch (Fermi doublet) | Aldehyde |

| ~1700-1685 | C=O Stretch | Aromatic Aldehyde |

| ~1600, ~1580, ~1500 | C=C Stretch | Aromatic Ring |

| ~1250 | Asymmetric C-O-C Stretch | Aryl-Alkyl Ether |

| ~1040 | Symmetric C-O-C Stretch | Aryl-Alkyl Ether |

Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. While IR is sensitive to polar bonds, Raman is often more sensitive to non-polar, symmetric bonds. For 4-Isobutoxybenzaldehyde, Raman spectroscopy would be expected to show strong signals for the aromatic ring C=C stretching vibrations. The technique has been mentioned in patents as a method to confirm the structure of materials synthesized from 4-isobutoxybenzaldehyde. googleapis.com

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems. The 4-Isobutoxybenzaldehyde molecule contains a benzene (B151609) ring conjugated with a carbonyl group, which constitutes a strong chromophore.

The spectrum is expected to show two main absorption bands:

A strong absorption band (high molar absorptivity) corresponding to the π → π* transition of the conjugated aromatic system, typically observed between 250-300 nm.

A weaker absorption band (low molar absorptivity) at a longer wavelength, corresponding to the n → π* transition of the carbonyl group's non-bonding electrons.

The alkoxy group acts as an auxochrome, which typically causes a bathochromic (red) shift of the primary absorption bands compared to unsubstituted benzaldehyde (B42025).

| Expected λₘₐₓ (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~270-290 | π → π | Aromatic Aldehyde |

| ~310-330 | n → π | Carbonyl Group (C=O) |

Chromatographic Separation and Purity Assessment

Chromatographic methods are essential for separating 4-Isobutoxybenzaldehyde from reaction mixtures, starting materials, and byproducts, as well as for accurately determining its purity.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile or thermally sensitive organic compounds. In numerous synthetic procedures, HPLC is the standard technique used to monitor the consumption of 4-Isobutoxybenzaldehyde and determine the purity of the resulting products. newdrugapprovals.orggoogle.com

A typical analysis would employ a reversed-phase method, where a non-polar stationary phase is used with a polar mobile phase. The purity is determined by integrating the area of all peaks in the chromatogram and calculating the relative area of the peak corresponding to 4-Isobutoxybenzaldehyde. Purity levels of 99.5% or higher are often achievable and verifiable with this method. google.com

A representative set of HPLC conditions for the analysis of related compounds, which would be suitable for 4-Isobutoxybenzaldehyde, is detailed below. researchgate.net

| Parameter | Condition |

|---|---|

| System | Waters 2695 HPLC |

| Stationary Phase (Column) | SunFire C18 (5 µm, 250 × 4.6 mm) |

| Mobile Phase | Gradient of Acetonitrile and Water (often with an additive like TFA or formic acid) |

| Detection | UV Detector (e.g., at 254 nm or λₘₐₓ) |

| Flow Rate | ~1.0 mL/min |

| Column Temperature | Ambient or controlled (e.g., 35 °C) |

X-ray Crystallography for Solid-State Structure Determination

The study of 4-isobutoxybenzaldehyde oxime revealed a monoclinic crystal system with the space group P2₁/n. acs.org The analysis provides exact bond lengths, bond angles, and details of intermolecular hydrogen bonding. In the crystal structure of the oxime, molecules form hydrogen-bonded dimers through O—H···N interactions, which then construct a three-dimensional network. acs.org This type of detailed structural information is invaluable for understanding the solid-state properties of the material and for computational modeling studies. etamu.edu

Table 3: Crystallographic Data for 4-Isobutoxybenzaldehyde Oxime

| Parameter | Value |

| Chemical Formula | C₁₁H₁₅NO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 13.5152(2) |

| b (Å) | 6.19120(10) |

| c (Å) | 14.3917(2) |

| β (°) ** | 115.467(2) |

| Volume (ų) ** | 1087.22(3) |

| Z (molecules/unit cell) | 4 |

| Temperature (K) | 170(2) |

| R-factor (Rgt(F)) | 0.0384 |

Data sourced from the crystallographic study of 4-isobutoxybenzaldehyde oxime. acs.org

Other Advanced Analytical Approaches (e.g., Electrochemical Methods, Thermal Analysis)

Beyond chromatography and crystallography, other techniques can provide further information on the properties of 4-Isobutoxybenzaldehyde.

Electrochemical Methods: Electrochemical techniques, such as cyclic voltammetry, can be used to study the redox behavior of 4-Isobutoxybenzaldehyde. The aldehyde functional group can be electrochemically reduced, and the aromatic ring can be oxidized at higher potentials. Studies on similar aromatic aldehydes have used these methods to understand reaction mechanisms, such as oxidation to carboxylic acids or reduction to alcohols. aip.org Such analyses can determine the oxidation and reduction potentials of the molecule, providing insight into its electronic properties and its potential role in electrochemical reactions.

Thermal Analysis: Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to characterize a material's response to heat. fraunhofer.dewikipedia.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. mt.com For 4-Isobutoxybenzaldehyde, TGA would reveal its thermal stability and decomposition profile. A TGA curve would show the temperature at which the compound begins to degrade and the extent of mass loss at various temperatures. fraunhofer.de

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.orgnetzsch.com DSC is used to detect thermal events such as melting, crystallization, and glass transitions. wikipedia.org A DSC analysis of 4-Isobutoxybenzaldehyde would determine its melting point and associated enthalpy of fusion, providing key data on its purity and solid-state phase behavior.

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT, Ab Initio Methods)

Quantum chemical calculations are fundamental to understanding the electronic structure and intrinsic properties of 4-Isobutoxybenzaldehyde. Density Functional Theory (DFT) is a particularly popular method for studying benzaldehyde (B42025) derivatives due to its balance of accuracy and computational cost.

DFT calculations, often using hybrid functionals like B3LYP combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p), can be employed to determine the molecule's optimized geometry, including bond lengths and angles. For 4-Isobutoxybenzaldehyde, these calculations would reveal the precise arrangement of atoms in its most stable energetic state.

Furthermore, these methods are used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive. Global reactivity descriptors such as electronegativity, chemical potential, and global hardness can be derived from these orbital energies to quantify the molecule's reactivity.

Vibrational frequency analysis is another standard output of these calculations. The computed infrared (IR) and Raman spectra can be compared with experimental data to confirm the molecular structure and assign spectral bands to specific vibrational modes of the aldehyde and isobutoxy functional groups.

Table 1: Predicted Electronic Properties of Benzaldehyde Derivatives from DFT Calculations

| Property | Typical Calculated Value/Descriptor | Significance |

|---|---|---|

| HOMO Energy | Negative value (e.g., -6.5 eV) | Relates to electron-donating ability |

| LUMO Energy | Negative or near-zero value (e.g., -1.2 eV) | Relates to electron-accepting ability |

| HOMO-LUMO Gap | Positive value (e.g., 5.3 eV) | Indicator of chemical reactivity and stability |

| Dipole Moment | ~3-4 Debye | Measures molecular polarity |

| Molecular Electrostatic Potential | Color-mapped surface | Identifies regions of positive and negative charge, predicting sites for electrophilic and nucleophilic attack |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Given the interest in 4-Isobutoxybenzaldehyde for potential therapeutic applications, such as in treating neurodegenerative diseases, understanding its interactions with biological targets is crucial. Molecular docking and molecular dynamics (MD) simulations are the primary computational tools for this purpose.

Molecular Docking is a computational technique used to predict the preferred orientation of a ligand (in this case, 4-Isobutoxybenzaldehyde) when bound to a target molecule, typically a protein or enzyme. The process involves sampling a large number of possible conformations and orientations of the ligand within the target's binding site and scoring them based on their binding affinity. This can identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-target complex.

Molecular Dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction over time. Starting from a docked pose, an MD simulation calculates the motion of every atom in the system by solving Newton's equations of motion. A typical simulation for a protein-ligand complex might run for hundreds of nanoseconds. This allows researchers to assess the stability of the binding pose, observe conformational changes in both the ligand and the target upon binding, and calculate the binding free energy more accurately. For 4-Isobutoxybenzaldehyde, MD simulations could reveal how the flexibility of the isobutoxy group influences its fit and stability within a receptor's active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. QSAR models are widely used in drug discovery and toxicology to predict the activity of new compounds.

To develop a QSAR model for a series of substituted benzaldehydes including 4-Isobutoxybenzaldehyde, a dataset of compounds with measured biological activity (e.g., enzyme inhibition, toxicity) is required. For each compound, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecule's structure and properties, such as:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Related to the 3D shape of the molecule.

Electronic descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies.

Physicochemical descriptors: Like the logarithm of the partition coefficient (logP), which measures hydrophobicity.

Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, are then used to build an equation that relates the descriptors to the observed activity. A study on the toxicity of substituted benzaldehydes to Photobacterium phosphoreum successfully used QSAR to model their effects, demonstrating the applicability of this approach to this class of compounds. A similar model could be developed to predict the therapeutic efficacy or toxicity of 4-Isobutoxybenzaldehyde based on its specific structural features.

Table 2: Example Molecular Descriptors for QSAR Modeling of 4-Isobutoxybenzaldehyde

| Descriptor Type | Example Descriptor | Information Encoded |

|---|---|---|

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity |

| Electronic | Dipole Moment | Polarity and electrostatic interactions |

| Topological | Wiener Index | Molecular branching |

| Geometrical | Molecular Surface Area | Size and shape of the molecule |

Prediction of Reaction Pathways and Mechanisms

Computational chemistry can be used to explore and predict the mechanisms of chemical reactions, including the synthesis of 4-Isobutoxybenzaldehyde. One common synthesis route is the Williamson ether synthesis, involving the reaction of 4-hydroxybenzaldehyde (B117250) with an isobutyl halide (like isobutyl bromide) in the presence of a base.

Using DFT, researchers can model the entire reaction pathway. This involves:

Optimizing Geometries: Calculating the structures of the reactants, intermediates, transition states, and products.

Calculating Energies: Determining the relative energies of all species along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, which is a key determinant of the reaction rate.

Frequency Calculations: Confirming that reactants and products are energy minima (no imaginary frequencies) and that transition states are first-order saddle points (exactly one imaginary frequency).

Such studies can provide detailed, step-by-step insight into how bonds are formed and broken. For the synthesis of 4-Isobutoxybenzaldehyde, this could confirm the SN2 mechanism, calculate the activation barrier, and predict the reaction's feasibility and potential byproducts. This approach has been successfully applied to understand the reaction mechanisms of structurally similar compounds like dimethoxybenzaldehyde.

Conformational Analysis and Stereochemistry

The isobutoxy group of 4-Isobutoxybenzaldehyde is flexible, leading to the existence of multiple conformers (or rotamers) due to rotation around single bonds. Conformational analysis aims to identify the most stable of these conformers and determine the energy barriers between them.

The key rotational degrees of freedom in 4-Isobutoxybenzaldehyde are around the C(ring)–O, O–CH₂, and CH₂–CH bonds of the isobutoxy side chain. Computational methods, particularly DFT and ab initio calculations, can be used to perform a potential energy surface scan. This involves systematically rotating one or more dihedral angles and calculating the energy at each step to map out the energy landscape.

Studies on similar molecules, such as isobutylbenzene, can provide insight into the likely preferred conformations. For the isobutyl group, "gauche" and "anti" conformations are typically considered. The analysis would reveal the lowest-energy conformer, which is the most populated at equilibrium, and the energy barriers to rotation. This information is crucial because the biological activity and physical properties of a molecule can depend on its preferred conformation.

4-Isobutoxybenzaldehyde is an achiral molecule as it does not possess a stereocenter. Therefore, its stereochemistry is limited to the study of these different conformers (conformational isomers).

Q & A

Q. How can researchers optimize the synthesis of 4-Isobutoxybenzaldehyde to improve yield and purity?

Methodological Answer: Optimization involves selecting appropriate precursors (e.g., 4-hydroxybenzaldehyde derivatives) and reaction conditions. For example, alkylation of 4-hydroxybenzaldehyde with isobutyl bromide under basic conditions (e.g., K₂CO₃ in DMF) can yield 4-Isobutoxybenzaldehyde. Reaction temperature (80–100°C), solvent polarity, and catalyst choice (e.g., phase-transfer catalysts) significantly affect yield . Purification via column chromatography or recrystallization (using ethanol/water mixtures) enhances purity. Validate synthetic routes using databases like Reaxys or SciFinder to compare with analogous benzaldehyde derivatives .

Q. What spectroscopic techniques are most effective for characterizing 4-Isobutoxybenzaldehyde?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR confirms the isobutoxy group (δ 1.0–1.2 ppm for -CH(CH₃)₂ protons) and aldehyde proton (δ ~9.8 ppm). ¹³C NMR identifies carbonyl (δ ~190 ppm) and aromatic carbons .

- IR Spectroscopy: Stretching vibrations for C=O (~1680 cm⁻¹) and aryl ether (C-O-C, ~1250 cm⁻¹) confirm functional groups .

- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular formula (C₁₁H₁₄O₂) and fragmentation patterns .

Q. How should solubility data for 4-Isobutoxybenzaldehyde be experimentally determined and validated?